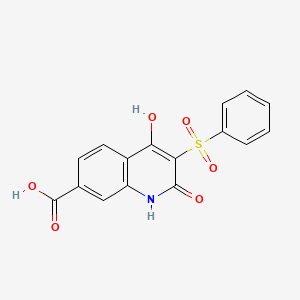

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2-quinolones are a class of compounds that have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones has been achieved through various methods. One of the easiest methods for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has been conducted on the synthesis of derivatives of 4-Hydroxyquinolines, showcasing the chemical reactivity and potential for creating various substituted anilides. For instance, studies have demonstrated the cyclization processes involving bases to yield specific sulfonamide derivatives, highlighting the compound's versatility in organic synthesis and potential use in creating a range of chemical entities with varied biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Antiallergic Activity

Quinoline derivatives, including those similar to 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid, have been investigated for their antiallergic activities. Research has identified that certain substitutions on the quinoline nucleus can enhance antiallergic properties, which could have implications for developing new therapeutic agents (Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978).

Antibacterial Properties

Another area of interest is the antibacterial potential of 4-hydroxyquinoline derivatives. Studies have demonstrated broad antibacterial activity, suggesting the compound's utility in combating various bacterial infections. This research is crucial for developing new antibiotics in response to growing antibiotic resistance (Goueffon, Montay, Roquet, & Pesson, 1981).

Selectivity in Enzyme Inhibition

Research into the selectivity of derivatives towards specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), has been conducted. This work has implications for understanding molecular interactions and designing drugs with targeted action, potentially leading to treatments with fewer side effects (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

Material Science Applications

Furthermore, derivatives of 4-Hydroxyquinolines have been explored in material science, such as in the synthesis of novel polymers. This research demonstrates the compound's utility beyond pharmaceuticals, showing its potential in creating new materials with specific chemical and physical properties (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).

Orientations Futures

Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, they are a promising framework for the further development of new antimicrobial agents, especially for antifungal treatment . Future research could focus on synthesizing new analogs and investigating their biological activities.

Mécanisme D'action

Target of Action

The primary targets of 4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid are the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cell behavior . The exact nature of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The compound affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Result of Action

The inhibition of ERK1/2 and the disruption of the MAP kinase pathway can lead to antineoplastic activity . This means that the compound could potentially be used in the treatment of cancer . .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO6S/c18-13-11-7-6-9(16(20)21)8-12(11)17-15(19)14(13)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNFBJQNWNUHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)

![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one](/img/structure/B2969921.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)